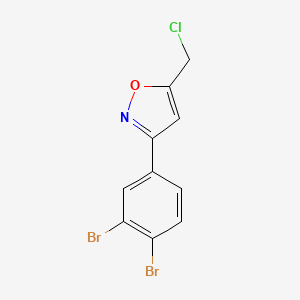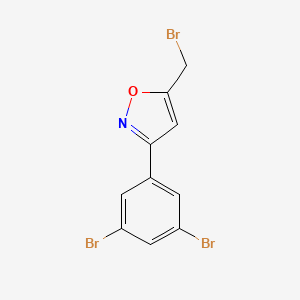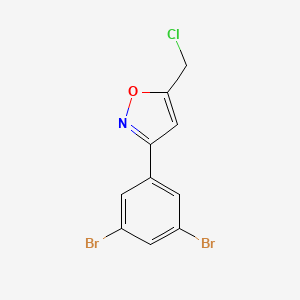![molecular formula C11H9ClFNO2 B8225185 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol](/img/structure/B8225185.png)
1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol is a chemical compound characterized by the presence of a chloro-fluorophenyl group attached to an isoxazole ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Introduction of the Chloro-fluorophenyl Group: This step involves the coupling of the isoxazole ring with a 2-chloro-6-fluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Addition of the Ethanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-methanol
- 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-propanol
- 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-butanol
Uniqueness: 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
1-[3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-6(15)10-5-9(14-16-10)11-7(12)3-2-4-8(11)13/h2-6,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCFZUZAPAEMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-Dibromophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8225113.png)
![1-[3-(3,5-Dibromophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8225115.png)


![[3-(2-Chloro-3-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8225134.png)
![1-[3-(2-Chloro-3-fluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8225141.png)


![1-[3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8225151.png)


![[3-(2-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8225169.png)
![1-[3-(3-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8225188.png)
